molecular formula C16H19N3O2S B5603993 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Cat. No.: B5603993
M. Wt: 317.4 g/mol
InChI Key: CFEJLVVCHYSUNG-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine is 317.11979803 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways

  • Metabolism in Antidepressant Development: 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a compound structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has been explored in the metabolism of a novel antidepressant, Lu AA21004. This compound is oxidized to various metabolites through the action of multiple cytochrome P450 enzymes, highlighting its complex metabolic pathway in the context of drug development (Hvenegaard et al., 2012).

Chemical Synthesis and Characterization

  • Development of Adenosine Receptor Antagonists

    A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been synthesized and characterized as adenosine A2B receptor antagonists. These compounds, such as PSB-09120 and PSB-0788, demonstrate subnanomolar affinity and selectivity, indicating their potential in therapeutic applications (Borrmann et al., 2009).

  • HIV-1 Reverse Transcriptase Inhibitors

    Bis(heteroaryl)piperazines, structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been explored as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. One such compound, U-87201E, has been selected for clinical evaluation due to its potency and effectiveness (Romero et al., 1994).

Pharmaceutical Applications

  • Antibacterial Agents

    Research on pyrido(2,3-d)pyrimidine derivatives, which are structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has shown that these compounds exhibit promising antibacterial activity. They are particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).

  • Antipsychotic Agents

    Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, have been identified as atypical antipsychotic agents. They demonstrate high affinities for serotonin receptors, with compounds like naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide showing antagonistic activity for both 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).

  • Glucan Synthase Inhibitors

    The synthesis and structure-activity relationship of pyridazinones, such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, have been explored as β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infection, indicating their potential in antifungal therapy (Ting et al., 2011).

  • Serotonergic Ligands as Insecticides

    Exploring PAPP, a serotonergic ligand structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has led to the design of novel insecticides. The derivatives synthesized from PAPP display growth-inhibiting and larvicidal activities against armyworm, showcasing a potential novel mode of action for insecticidal compounds (Cai et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some piperazine derivatives are used as antiparasitic drugs, and their mechanism of action involves disrupting the parasite’s neuromuscular coordination .

Safety and Hazards

Like all chemicals, piperazine derivatives should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful .

Future Directions

The study of piperazine derivatives is a vibrant field, with potential applications in medicine, agriculture, and other industries . Future research could explore new synthesis methods, potential uses, and safety measures for these compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJLVVCHYSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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